

An In-depth Technical Guide to 1,1-Dimethoxyethane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1-Dimethoxyethane**

Cat. No.: **B165179**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to **1,1-dimethoxyethane**. The information is intended to support research, development, and application activities involving this versatile acetal.

Core Chemical Properties of 1,1-Dimethoxyethane

1,1-Dimethoxyethane, also known as acetaldehyde dimethyl acetal, is a colorless liquid with a characteristic sweet, ether-like odor.^[1] It is a valuable solvent and reagent in various organic syntheses.^[1] The quantitative chemical and physical properties of **1,1-dimethoxyethane** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C4H10O2 ^{[1][2]}
Molecular Weight	90.12 g/mol ^{[2][3]}
CAS Number	534-15-6 ^{[1][2]}
Appearance	Colorless liquid ^[1]
Odor	Sweet, ether-like ^[1]
Density	0.852 g/mL at 25 °C ^{[2][4]}
Melting Point	-113 °C ^{[2][5]}
Boiling Point	64 °C ^{[2][4]}
Flash Point	-17 °C (1 °F) ^[2]
Vapor Pressure	187 mmHg at 25 °C ^[2]
Vapor Density	3.1 (vs air) ^{[1][2]}
Refractive Index	n20/D 1.367 ^[2]
Solubility in Water	Soluble ^[2]
Solubility in Organic Solvents	Miscible with alcohol, ether, and chloroform ^[4]

Chemical Structure

1,1-Dimethoxyethane is an acetal characterized by a central carbon atom bonded to a hydrogen, a methyl group, and two methoxy groups.^[6] This structure makes it a diether of a geminal diol.^[6]

Caption: 2D chemical structure of **1,1-Dimethoxyethane**.

Experimental Protocols

Synthesis of 1,1-Dimethoxyethane via Acetalization

A common method for the synthesis of **1,1-dimethoxyethane** is the acid-catalyzed reaction of acetaldehyde with methanol.^{[7][8]} The use of a solid acid catalyst, such as Amberlyst-15 resin,

facilitates catalyst separation from the reaction mixture.[7][8]

Methodology:

- Reactor Setup: A fixed-bed adsorptive reactor is packed with Amberlyst-15 resin, which serves as both the catalyst and an adsorbent.[7][8]
- Reactant Feed: A feed stream of acetaldehyde and an excess of methanol is passed through the reactor.[8] The reaction is typically carried out at a controlled temperature, for instance, 293 K for dynamic binary adsorption experiments.[7][8]
- Reaction: The acetaldehyde reacts with methanol in the presence of the acid catalyst to form **1,1-dimethoxyethane** and water. This is an equilibrium-controlled reaction.[7][8]
- Product Separation: Due to the equilibrium nature of the reaction, continuous removal of the products is necessary to drive the reaction towards completion. The use of an adsorptive reactor helps in separating the product from the reactants and water.[7][8]
- Analysis: The composition of the outlet stream is analyzed using gas chromatography (GC) to determine the concentration of **1,1-dimethoxyethane** and other species. A suitable setup for this analysis involves a fused silica capillary column (e.g., Chrompack CP-Wax 57 CB) with a thermal conductivity detector (TCD).[8] The carrier gas is typically helium.[8]

Synthesis using Boron Trifluoride Catalyst

An alternative synthesis method involves the use of boron trifluoride as a catalyst.

Methodology:

- Catalyst Preparation: A solution of boron trifluoride in methanol (e.g., 6.3%) is prepared in a flask equipped with a mechanical stirrer, condenser, and a gas addition tube.[1][4] Mercuric oxide is added to the solution.[1][4]
- Reaction: Acetylene gas is bubbled through the vigorously stirred solution at room temperature.[1][4]
- Neutralization: After the reaction is complete, the catalyst is neutralized with an aqueous solution of potassium carbonate.[1][4]

- Extraction and Purification: The product is extracted into ether, dried, and then purified by distillation.[1][4]

Purification by Fractional Distillation

1,1-Dimethoxyethane can be purified by fractional distillation.[2]

Methodology:

- Apparatus: A standard fractional distillation apparatus is assembled.
- Distillation: The crude **1,1-dimethoxyethane** is heated, and the fraction that boils at approximately 64 °C is collected.[2] It is important to note that **1,1-dimethoxyethane** can form an azeotrope with methanol, which may affect the purification process.[2]

Reactivity and Applications

1,1-Dimethoxyethane is a relatively inert compound but can react violently with strong oxidizing agents.[2][4] It can also act as a weak base to form salts with strong acids.[2][4]

Its primary applications in research and industry include:

- Pharmaceutical Synthesis: It is used as a reagent in the synthesis of various pharmaceutical compounds, including analogues of nevirapine.[2][4]
- Protecting Group Chemistry: It serves as a reagent for the protection of diol functional groups in organic synthesis.[2][4]
- Solvent: Due to its ability to dissolve a range of compounds, it is used as a solvent in various chemical reactions.[1]
- Flavoring Agent: It is found naturally in some fruits and beverages and is used as a flavoring agent in the food industry.[2][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Cas 534-15-6,1,1-Dimethoxyethane | lookchem [lookchem.com]
- 3. 1,1-Dimethoxyethane [webbook.nist.gov]
- 4. 1,1-Dimethoxyethane | 534-15-6 [chemicalbook.com]
- 5. 1,1-dimethoxyethane [stenutz.eu]
- 6. Showing Compound 1,1-Dimethoxyethane (FDB001369) - FooDB [foodb.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,1-Dimethoxyethane: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165179#1-1-dimethoxyethane-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com